molecular formula C14H22 B8574664 1,2-Bis(2-methylpropyl)benzene CAS No. 96878-97-6

1,2-Bis(2-methylpropyl)benzene

Cat. No.: B8574664
CAS No.: 96878-97-6
M. Wt: 190.32 g/mol
InChI Key: VMHAYKUZIAAXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-methylpropyl)benzene, with the molecular formula C14H22, is a chemical compound of interest in scientific research . Please note that comprehensive data on its specific applications and research value is limited in public sources. Much of the available scientific literature discusses a different compound, Diisobutyl phthalate (DIBP), which shares the "bis(2-methylpropyl)" substituent but has a different core structure (benzene-1,2-dicarboxylate) . Researchers are advised to conduct thorough investigations to confirm this compound's properties and mechanisms for their specific applications. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96878-97-6

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2-bis(2-methylpropyl)benzene

InChI

InChI=1S/C14H22/c1-11(2)9-13-7-5-6-8-14(13)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

VMHAYKUZIAAXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1CC(C)C

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis 2 Methylpropyl Benzene

Direct Alkylation Strategies for Ortho-Dialkylated Benzenes

Directly introducing two isobutyl groups onto a benzene (B151609) ring in an ortho arrangement presents a significant synthetic challenge due to the directing effects of the first alkyl group and the potential for steric hindrance. However, several classical and modern organic reactions have been adapted to achieve this transformation with varying degrees of success.

Friedel-Crafts Alkylation Approaches for 1,2-Bis(2-methylpropyl)benzene Precursors

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877, is a primary method for attaching alkyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com

For the synthesis of this compound, a sequential Friedel-Crafts alkylation could be envisioned. The initial step would involve the reaction of benzene with an isobutyl halide, such as isobutyl chloride, to form isobutylbenzene (B155976). doubtnut.com However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangement. The primary isobutyl carbocation initially formed can rearrange to the more stable tertiary butyl carbocation, leading to the formation of tert-butylbenzene (B1681246) as a major byproduct. doubtnut.com

Furthermore, the initial alkylation product, isobutylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This leads to polyalkylation, where multiple isobutyl groups are added to the benzene ring, resulting in a mixture of di- and tri-substituted products. lumenlearning.com The directing effect of the isobutyl group favors the formation of ortho and para isomers, making the selective synthesis of the ortho product, this compound, difficult to achieve in high yield.

Reaction Reactants Catalyst Major Products Challenges
Friedel-Crafts AlkylationBenzene, Isobutyl ChlorideAlCl₃Isobutylbenzene, tert-butylbenzeneCarbocation rearrangement, Polyalkylation, Isomer control

Directed Ortho-Metalation in the Synthesis of this compound

Directed ortho-metalation (DoM) offers a powerful and regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method, independently reported by Henry Gilman and Georg Wittig around 1940, utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.orguvm.edu

For the synthesis of this compound, a suitable starting material would be an isobutylbenzene derivative bearing a DMG. For instance, an amide or a methoxy (B1213986) group can serve as an effective DMG. wikipedia.org The DMG chelates to the lithium atom of the organolithium base, positioning it to abstract a proton from the adjacent ortho carbon. uwindsor.cabaranlab.org The subsequent reaction of the generated lithiated species with an isobutyl halide would introduce the second isobutyl group at the desired ortho position. The directing group can then be removed or transformed as needed. The choice of base is critical, with alkyllithiums like n-butyllithium, sec-butyllithium, and tert-butyllithium (B1211817) being commonly employed. uwindsor.ca

Step Description Reagents
1Introduction of a Directing Metalation Group (DMG)Starting material with a suitable functional group (e.g., amide, methoxy)
2Ortho-lithiationOrganolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi)
3Electrophilic quenchIsobutyl halide (e.g., isobutyl bromide)
4Removal/Transformation of DMGAppropriate chemical transformation

Kumada, Negishi, and Suzuki Coupling Protocols for Aryl Alkylation

Transition metal-catalyzed cross-coupling reactions provide a versatile and highly selective means of forming carbon-carbon bonds. The Kumada, Negishi, and Suzuki couplings are particularly relevant for the synthesis of ortho-dialkylated benzenes.

The Kumada coupling , reported in 1972, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org To synthesize this compound, one could start with o-dibromobenzene and react it with two equivalents of isobutylmagnesium bromide in the presence of a suitable nickel or palladium catalyst. bartleby.comcuni.cz The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgrhhz.net

The Negishi coupling , developed by Ei-ichi Negishi, utilizes an organozinc reagent in place of the Grignard reagent. wikipedia.orgorganic-chemistry.org This reaction often exhibits greater functional group tolerance compared to the Kumada coupling. nih.gov The synthesis of this compound via Negishi coupling would involve the reaction of an organozinc reagent, such as diisobutylzinc or isobutylzinc halide, with an ortho-dihalo- or halo(isobutyl)benzene precursor, catalyzed by a palladium or nickel complex. nih.govillinois.edu

The Suzuki coupling , for which Akira Suzuki shared the Nobel Prize in Chemistry in 2010, employs an organoboron compound, typically a boronic acid or ester, as the coupling partner. wikipedia.orgfishersci.es This reaction is renowned for its mild conditions, low toxicity of boron reagents, and broad functional group compatibility. organic-chemistry.orglibretexts.org A potential Suzuki route to this compound could involve the coupling of an isobutylboronic acid or ester with o-diiodobenzene or o-bromoisobutylbenzene in the presence of a palladium catalyst and a base. scirp.org

Coupling Reaction Organometallic Reagent Aryl Halide/Triflate Catalyst
KumadaIsobutylmagnesium bromide (Grignard)o-DihalobenzeneNi or Pd complex
NegishiIsobutylzinc halideo-DihalobenzenePd or Ni complex
SuzukiIsobutylboronic acid/estero-DihalobenzenePd complex

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the construction of a six-membered ring that is already appropriately substituted, followed by an aromatization step. These routes can offer better control over the regiochemistry of the final product.

Reductive Aromatization of Substituted Cyclohexenes

This strategy involves the synthesis of a cyclohexene (B86901) or cyclohexadiene derivative bearing two isobutyl groups in the desired 1,2-relationship. This precursor can then be aromatized to yield this compound. The aromatization can be achieved through various methods, including dehydrogenation using a catalyst such as palladium on carbon (Pd/C) or treatment with a chemical oxidant. sathyabama.ac.in A mechanochemical reductive aromatization of 1,4-dihydroxy-cyclohexadienes has also been reported as a method to form benzene derivatives. nih.govchemrxiv.org Furthermore, sulfuric acid has been shown to be an effective and cost-efficient oxidant for the dehydro-aromatization of cyclohexene-carboxylic acids. rsc.org

Olefin Metathesis Approaches for Alkyl Chain Introduction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.comnumberanalytics.com While not a direct route to this compound, it can be employed to construct the necessary precursors for subsequent aromatization. For instance, a ring-closing metathesis (RCM) of a diene containing the isobutyl moieties could form a substituted cyclohexene. mdpi.com Cross-metathesis (CM) could also be utilized to introduce the alkyl chains onto a pre-existing cyclic olefin. justia.comrsc.org The resulting substituted cyclohexene can then be subjected to aromatization as described in the previous section.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of synthesizing this compound is highly dependent on the careful control of reaction parameters. Optimizing conditions such as the choice of catalyst, solvent, temperature, and pressure is essential for maximizing product yield and minimizing the formation of unwanted byproducts.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon (C-C) bonds. nih.govnumberanalytics.com The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired product. nih.govlibretexts.org

The choice of catalyst and ligand is paramount for the success of these reactions. Palladium-based catalysts are commonly employed due to their versatility. numberanalytics.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as those in Buchwald precatalysts, has significantly enhanced the reactivity and stability of the catalytic system. sigmaaldrich.com These ligands facilitate the crucial steps of the catalytic cycle and can lead to higher turnover numbers and yields. libretexts.orgsigmaaldrich.com For instance, second-generation Buchwald precatalysts show improved reactivity with weaker bases, often allowing for lower reaction temperatures. sigmaaldrich.com

The design of the ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's selectivity. units.it Bidentate phosphine ligands, for example, can offer enhanced stability to the catalyst. units.it Furthermore, the development of precatalysts simplifies the process by generating the active Pd(0) species in situ, often without the need for external additives. sigmaaldrich.com

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄Monodentate PhosphineCommonly used, but can be associated with side reactions. harvard.edu
Pd(OAc)₂ + Bulky PhosphineBulky, Electron-Rich PhosphineEnhanced reactivity and stability, allows for use of aryl chlorides. harvard.edu
Buchwald Precatalysts (Gen 2, 3, 4)Dialkylbiaryl PhosphineAir and moisture stable, high efficiency, mild reaction conditions. sigmaaldrich.com
PalladacyclesVariousThermally stable, robust, often environmentally friendly. libretexts.org

This table provides a general comparison of different catalyst systems that can be applied to C-C coupling reactions for the synthesis of compounds like this compound.

The solvent is a critical component in the synthesis of this compound, influencing reaction rates, selectivity, and the ease of product isolation. In Grignard reactions, a common route to organometallic reagents used in coupling reactions, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential. wikipedia.orgbyjus.com These solvents stabilize the Grignard reagent through coordination. byjus.com The use of 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, has been shown to be an effective and greener alternative in some Grignard reactions. researchgate.net

In Friedel-Crafts alkylation, the choice of solvent can impact the activity of the Lewis acid catalyst and the solubility of the reactants. While traditional methods may use the aromatic substrate itself as the solvent, inert solvents are often preferred to control the reaction.

For Suzuki-Miyaura coupling reactions, a variety of organic and even aqueous or biphasic solvent systems can be employed. harvard.edu The ability to use water as a solvent is a significant advantage from a green chemistry perspective. mlsu.ac.in The choice of solvent can also affect the solubility of the base and the organoboron reagent, thereby influencing the transmetalation step of the catalytic cycle.

Table 2: Influence of Solvents on Different Synthetic Routes

Synthetic RouteCommon SolventsRole of Solvent
Grignard Reagent FormationDiethyl ether, Tetrahydrofuran (THF), 2-MeTHFStabilizes the Grignard reagent. wikipedia.orgbyjus.comresearchgate.net
Friedel-Crafts AlkylationAromatic hydrocarbon (e.g., Benzene), Chlorinated solventsSolubilizes reactants and influences catalyst activity. wikipedia.orgmt.com
Suzuki-Miyaura CouplingToluene (B28343), Dioxane, THF, WaterAffects solubility of reactants and catalyst, can be part of a biphasic system. harvard.eduresearchgate.net

This table summarizes the role of common solvents in key synthetic methodologies that could be used for preparing this compound.

For the industrial-scale production of this compound, precise control of temperature and pressure is crucial for safety, efficiency, and cost-effectiveness. tsfx.edu.au In many chemical processes, higher temperatures increase the reaction rate, but can also lead to undesirable side reactions or decomposition of the product or catalyst. tsfx.edu.au Conversely, lower temperatures may slow the reaction down to an economically unviable rate. tsfx.edu.au Therefore, an optimal temperature profile must be established. For exothermic reactions like Friedel-Crafts alkylation, efficient heat removal is necessary to prevent runaway reactions. wikipedia.org

Pressure is another important parameter, particularly for reactions involving gaseous reactants or byproducts. While higher pressures can increase the concentration of gaseous reactants and thus the reaction rate, they also necessitate more robust and expensive equipment. tsfx.edu.au A cost-benefit analysis is often required to determine the optimal operating pressure. tsfx.edu.au For many liquid-phase reactions conducted at temperatures below the solvent's boiling point, the reaction is typically run at atmospheric pressure.

In processes like the industrial production of related compounds, cascade control systems are sometimes implemented to precisely regulate temperature and pressure, ensuring consistent product quality and safe operation. e3s-conferences.org

Table 3: General Effects of Temperature and Pressure on Bulk Synthesis

ParameterEffect on ReactionConsiderations for Bulk Production
Temperature Higher temperature generally increases reaction rate but can decrease selectivity. tsfx.edu.auOptimization is needed to balance rate and yield. Efficient heat exchange is critical for exothermic reactions. tsfx.edu.au
Pressure For gas-phase reactants, higher pressure increases concentration and rate.High-pressure equipment is expensive to build and maintain. tsfx.edu.au Optimization is based on economic and safety factors.

This table outlines the general impact of temperature and pressure on chemical syntheses, which is applicable to the bulk production of this compound.

Molecular Structure and Conformation of 1,2 Bis 2 Methylpropyl Benzene

Conformational Analysis of Sterically Hindered Ortho-Alkylbenzenes

In ortho-alkylbenzenes, significant van der Waals repulsive forces exist between the adjacent alkyl groups. This steric hindrance forces the substituents to adopt conformations that minimize these unfavorable interactions. nih.govresearchgate.net The isobutyl groups in 1,2-bis(2-methylpropyl)benzene are prevented from freely rotating, leading to a limited set of stable conformations. The molecule is likely to adopt a structure where the bulky isobutyl groups are oriented away from each other, projecting one above and one below the approximate plane of the benzene (B151609) ring. researchgate.net This arrangement contrasts with less hindered systems where a wider range of conformations might be accessible.

Supersonic molecular jet spectroscopy and NMR spectroscopy are powerful techniques for probing the ground and excited state geometries of such molecules. dtic.milauremn.org.br For related sterically hindered molecules, these methods have identified distinct syn and anti conformations, where the alkyl groups are on the same or opposite sides of the ring, respectively. dtic.mil

Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org The stability of these isomers is determined by the height of the rotational energy barrier. A commonly accepted threshold for the isolation of atropisomers at room temperature is an energy barrier of approximately 22 kcal/mol (93 kJ/mol). wikipedia.org Given the bulk of the isobutyl groups, it is plausible that the rotational barrier in this compound is significant. Dynamic NMR spectroscopy is a primary tool for measuring these barriers experimentally. researchgate.net

CompoundSubstituentsRotational Barrier (kcal/mol)Method
Biphenyl-~1.5 (at 0°) / ~1.6 (at 90°)Experimental
Single ortho-substituted BiphenylsVariesUp to 15.4Dynamic NMR
2,2'-Disubstituted BiphenylsVaries>18Dynamic NMR
Tri-ortho-substituted Biaryl-OH, -Me, -Me11.2 (46.7 kJ/mol)Experimental

This table presents comparative data from related systems to illustrate the impact of ortho-substitution on rotational energy barriers. nih.govnih.gov

Computational chemistry, utilizing methods like molecular mechanics and density functional theory (DFT), is instrumental in predicting the geometries and relative energies of different conformers and the transition states that separate them. researchgate.netnjit.eduopenstax.org For this compound, calculations would likely confirm that the ground state (lowest energy) conformation involves the two isobutyl groups adopting a staggered, anti-like arrangement to maximize their separation.

The transition state for the rotation of one isobutyl group relative to the other would involve a more eclipsed geometry, where the steric repulsion between the groups is maximized. The energy difference between the ground state and this transition state defines the rotational barrier. DFT calculations at levels like B3LYP, often combined with robust basis sets, can provide reliable estimates of these energies. nih.govresearchgate.net Such studies on related ortho-disubstituted systems have successfully reproduced experimental findings and provided detailed insight into the geometric parameters (bond lengths and angles) of the stable conformers. researchgate.net

SystemComputational MethodKey Finding
ortho-substituted alkylbenzenesCCSD(T*)-F12, W1-F12Calculated gas-phase enthalpies of formation are in good agreement with experimental data and additivity models. nih.gov
tert-butylbenzenium ionsDFT-B3LYP, G3B3, CBS-QB3Determined structures and energies of isomers and transition states for interconversion. nih.gov
ortho-Substituted BiphenylsDFTComputational models satisfactorily match experimental rotational barriers and ground-state geometries. researchgate.net
Sterically hindered (imino)pyridineB3LYP, MP2Characterized four relevant isomers (atropisomers) and the transition states for their interconversion. rsc.org

This table summarizes findings from computational studies on related sterically hindered aromatic compounds.

Stereochemical Considerations and Chiral Conformations

A molecule is chiral if it is non-superimposable on its mirror image. researchgate.net While this compound lacks a traditional stereocenter (a carbon atom with four different substituents), it can exhibit a form of chirality known as axial chirality due to hindered rotation. wikipedia.org This phenomenon is termed atropisomerism. researchgate.netnih.gov

If the energy barrier to rotation around the C(aryl)-C(aryl) axis (in biphenyls) or C(aryl)-C(alkyl) bonds (in this case) is sufficiently high, the molecule can be locked into one of two stable, mirror-image conformations (enantiomers). wikipedia.orgulisboa.pt The two enantiomeric conformations of this compound would correspond to the left-handed and right-handed helical arrangements of the two isobutyl groups relative to the benzene plane. The existence of stable, isolable enantiomers would render the compound chiral. Ortho-disubstituted aromatics with bulky substituents are known to be distorted in this manner, introducing chirality that can be observed using techniques like proton resonance spectroscopy, sometimes with the aid of a chiral shift reagent. researchgate.net

Crystal Engineering and Solid-State Structure (If applicable to related simple alkylated benzenes)

While a specific crystal structure determination for this compound is not prominently documented, the principles of crystal engineering and findings from related molecules can provide insight into its likely solid-state behavior. The packing of molecules in a crystal lattice is dictated by a subtle balance of intermolecular forces, such as van der Waals interactions and, in some cases, weak hydrogen bonds. canterbury.ac.nz

For sterically hindered molecules, the solid-state conformation is often very similar to the lowest-energy conformation in the gas phase or in solution. X-ray crystallography on related ortho-disubstituted compounds, such as the dimethyl ester of α,α,α′,α′-tetramethyl-1,2-benzenediacetic acid, has provided precise measurements of the torsion angles between the ortho substituents, confirming the out-of-plane distortion caused by steric hindrance. researchgate.net In some cases, different crystalline forms (polymorphs) can exist, each with a unique molecular packing arrangement. The study of crystal structures of analogous compounds is crucial for understanding how molecular shape influences solid-state properties. researchgate.net

Spectroscopic Characterization Methodologies for 1,2 Bis 2 Methylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of 1,2-Bis(2-methylpropyl)benzene, four distinct signals are expected due to the molecule's symmetry. The aromatic region will display two signals corresponding to the two sets of equivalent aromatic protons. The aliphatic region will show three signals corresponding to the protons of the equivalent isobutyl side chains.

The aromatic protons (H-3/H-6 and H-4/H-5) typically appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The benzylic methylene (B1212753) (CH₂) protons are expected to produce a doublet around δ 2.5 ppm, influenced by the adjacent methine proton. The methine (CH) proton should appear as a multiplet around δ 1.9 ppm, coupled to both the methylene and methyl protons. The twelve equivalent terminal methyl (CH₃) protons will give a doublet around δ 0.9 ppm due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling (J) Assignment
1 ~7.2-7.0 Multiplet Ar-H
2 ~2.5 Doublet J ≈ 7.2 Hz Ar-CH ₂-CH
3 ~1.9 Multiplet Ar-CH₂-CH

Note: Data are predicted based on spectroscopic principles and data from analogous compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six unique carbon signals are predicted. There are three signals for the aromatic carbons due to symmetry (the substituted C-1/C-2, and the proton-bearing C-3/C-6 and C-4/C-5). The isobutyl group contributes three distinct signals for the methylene, methine, and methyl carbons.

Based on data from analogous structures like 1,2-dimethylbenzene, the aromatic carbons are expected in the δ 125-140 ppm range. docbrown.info The aliphatic carbons of the isobutyl chain will appear further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Assignment
1 ~140 C -1 / C -2 (Aromatic, Quaternary)
2 ~129 C -4 / C -5 (Aromatic CH)
3 ~126 C -3 / C -6 (Aromatic CH)
4 ~43 Ar-C H₂-CH
5 ~30 Ar-CH₂-C H

Note: Data are predicted based on spectroscopic principles and data from analogous compounds. docbrown.infolibretexts.orgchemguide.co.uk

2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons. Crucially, it would also confirm the isobutyl chain's structure by showing correlations between the benzylic CH₂ protons and the methine CH proton, and between the methine CH proton and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the aromatic proton signals at ~7.0-7.2 ppm would correlate with the aromatic carbon signals at ~126 and ~129 ppm, while the aliphatic proton signals would correlate with their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing the structure together. Key correlations would include the benzylic CH₂ protons (~δ 2.5 ppm) showing cross-peaks to the quaternary aromatic carbons C-1/C-2 (~δ 140 ppm) and the protonated aromatic carbons C-3/C-6 (~δ 126 ppm). This confirms the attachment of the isobutyl group to the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound. These two methods are often complementary, as some vibrations may be more prominent in one technique than the other. mt.comedinst.com

The IR spectrum is used to identify the types of bonds and functional groups present. For an aromatic hydrocarbon like this compound, the spectrum is characterized by C-H and C-C bond vibrations.

C-H Stretching: Aliphatic C-H stretching from the isobutyl groups is expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching appears at slightly higher wavenumbers, just above 3000 cm⁻¹ (typically 3010-3070 cm⁻¹).

Aromatic C=C Stretching: A series of bands between 1450 and 1600 cm⁻¹ corresponds to the carbon-carbon stretching vibrations within the benzene ring.

C-H Bending: A very important diagnostic peak for ortho (1,2) substitution is the strong out-of-plane C-H bending (wagging) vibration, which occurs in the range of 735-770 cm⁻¹. spectroscopyonline.com Additional C-H bending vibrations from the aliphatic chains (e.g., scissoring of CH₂ at ~1465 cm⁻¹) are also expected.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3070-3010 Medium-Weak Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch
~1605, ~1495 Medium-Weak Aromatic C=C Ring Stretch
~1465 Medium Aliphatic C-H Bend (Scissoring/Bending)

Note: Data are predicted based on established correlation tables and data from analogous compounds. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent complement to IR spectroscopy. For this compound, Raman would clearly show the vibrations of the carbon skeleton.

Symmetric Ring Breathing: A strong, sharp band corresponding to the symmetric "breathing" mode of the benzene ring is expected around 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum, often with strong intensity.

C-C Stretching: The C-C stretching modes of the benzene ring and the isobutyl backbone would also be prominent. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS offers a wealth of information about the compound's composition.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful method for analyzing alkylbenzenes. core.ac.ukcore.ac.uk In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The resulting mass spectrum is a distinctive fingerprint of the compound.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.32 g/mol ). nih.gov The fragmentation of alkyl-substituted benzenes is well-documented and typically involves cleavage at the benzylic carbon, which is the carbon atom attached to the benzene ring. jove.com This cleavage results in the formation of stable carbocations.

The primary fragmentation pathways for this compound include:

Benzylic cleavage: The loss of a propyl radical (•C₃H₇) results in a prominent peak at m/z 147.

Loss of an isobutyl group: Cleavage of the C-C bond between the benzene ring and the isobutyl group leads to the loss of an isobutyl radical (•C₄H₉), generating a stable benzylic cation at m/z 133.

Formation of Tropylium (B1234903) Ion: Alkylbenzenes commonly rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. jove.com This often involves the loss of a larger alkyl substituent followed by rearrangement.

It is important to note that positional isomers of disubstituted benzenes, such as 1,2-, 1,3-, and 1,4-Bis(2-methylpropyl)benzene, often exhibit very similar or identical mass spectra under EI-MS conditions, making unambiguous isomer identification by this method alone challenging. jove.com

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Formula Significance
190 Molecular Ion [M]•+ [C₁₄H₂₂]•+ Confirms the molecular weight of the compound.
147 [M - C₃H₇]⁺ [C₁₁H₁₅]⁺ Result of losing a propyl radical.
133 [M - C₄H₉]⁺ [C₁₀H₁₃]⁺ Result of benzylic cleavage, losing an isobutyl radical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. ethz.ch Unlike standard MS which provides nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS provides a highly accurate mass measurement, confirming its specific molecular formula. This is crucial for distinguishing it from other potential compounds that might be present in a complex sample. nih.gov

Table 2: HRMS Data for this compound

Compound Name Molecular Formula Calculated Exact Mass (Da)

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas Chromatography (GC) is an essential technique for assessing the purity of this compound and, crucially, for separating it from its structural isomers (e.g., 1,3- and 1,4-bis(2-methylpropyl)benzene). The separation of aromatic isomers can be challenging due to their similar physical properties, such as boiling points. researchgate.netnih.gov

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. Isomers of alkylbenzenes, like the xylene isomers, can be effectively separated using high-resolution capillary columns. researchgate.netsigmaaldrich.com The choice of stationary phase is critical; non-polar or moderately polar phases are typically employed for separating aromatic hydrocarbons. rdd.edu.iqvurup.sk

Each isomer will interact differently with the stationary phase based on subtle differences in its structure and boiling point, resulting in a unique retention time. By analyzing the resulting chromatogram, the presence of different isomers can be identified and their relative quantities determined, thus providing a measure of the sample's purity.

Table 3: Conceptual GC Separation of Bis(2-methylpropyl)benzene Isomers

Compound Structure Expected Relative Retention Time
This compound Ortho-substituted Different retention times based on column and conditions.
1,3-Bis(2-methylpropyl)benzene Meta-substituted Different retention times based on column and conditions.

Table of Compounds Mentioned

Compound Name
This compound
1,3-Bis(2-methylpropyl)benzene
1,4-Bis(2-methylpropyl)benzene

Computational Chemistry and Theoretical Investigations of 1,2 Bis 2 Methylpropyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule such as 1,2-Bis(2-methylpropyl)benzene, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals (MOs). Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgnist.gov

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be associated with the electron-rich π-system of the benzene (B151609) ring.

LUMO: Represents the ability of a molecule to accept electrons. schrodinger.com

HOMO-LUMO Gap: This energy gap is a crucial indicator of a molecule's chemical reactivity and stability. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and generally more reactive. wikipedia.orgwuxibiology.com For this compound, calculating this gap would help predict its behavior in chemical reactions, particularly its susceptibility to electrophilic attack.

A hypothetical data table for such an analysis is presented below. The values are illustrative, as specific computational results for this compound are not available.

Molecular OrbitalEnergy (eV)Description
LUMO-0.5Lowest energy orbital for accepting an electron.
HOMO-6.2Highest energy orbital containing electrons, likely involved in electron donation.
HOMO-LUMO Gap 5.7 Indicator of chemical stability and reactivity.

Geometrical Optimization and Vibrational Frequencies

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. nsf.govbu.edu For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in a local or global energy minimum on the potential energy surface.

Once the optimized geometry is found, vibrational frequency calculations can be performed. readthedocs.ioyoutube.com These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. bu.edu A key diagnostic feature of these calculations is that for a true energy minimum structure, all calculated vibrational frequencies will be positive (real) numbers. bu.edu The presence of an imaginary frequency indicates that the structure is not a minimum but a transition state. bu.edu

Thermochemical Property Prediction (e.g., Enthalpies of Formation, Reaction Energies)

DFT calculations, combined with statistical mechanics, can be used to predict important thermochemical properties. This approach is valuable for understanding the energetics of chemical reactions. chemrxiv.org

Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Calculating this value for this compound would provide a measure of its intrinsic stability.

Reaction Energies: By calculating the total energies of reactants and products, the energy change for a chemical reaction can be predicted. For instance, the energy of an electrophilic substitution reaction on the benzene ring could be modeled to determine its feasibility and whether it is exothermic or endothermic.

Quantum Chemistry Approaches to Reactivity Prediction

Beyond static properties, quantum chemistry methods can model and predict the dynamic behavior of molecules in chemical reactions. mdpi.comnih.govnih.gov

Electrophilic Aromatic Substitution Site Selectivity Modeling

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. researchgate.net The two isobutyl groups on the benzene ring in this compound are ortho, para-directing activators. youtube.com This means they increase the electron density of the benzene ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles at these sites.

Computational modeling can quantify this directing effect. By calculating the distribution of electron density or the molecular electrostatic potential (MEP) on the aromatic ring, one can visualize the regions most susceptible to electrophilic attack. scielo.org.mx Furthermore, the stability of the potential intermediates (sigma complexes or Wheland intermediates) formed during substitution at different positions can be calculated. semanticscholar.org The reaction pathway with the lowest activation energy barrier will be the most favored, thus predicting the major product. For this compound, substitution would be predicted to occur at the C4 and C5 positions (para to one isobutyl group and meta to the other) and the C3 and C6 positions (ortho to one isobutyl group and meta to the other), with steric hindrance likely playing a significant role in the final product distribution.

Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is governed by a combination of electronic and steric effects. nih.gov

Electronic Effects: As alkyl groups, the two isobutyl substituents are electron-donating through induction. This electronic effect activates the benzene ring towards electrophilic attack compared to unsubstituted benzene.

Steric Effects: The bulky nature of the isobutyl groups creates steric hindrance. nih.gov This hindrance can block or slow down reactions at the positions closest to the substituents (the C3 and C6 positions). Computational models can explicitly account for these steric clashes by calculating the energy penalties associated with placing a new substituent near the bulky isobutyl groups. researchgate.net

A theoretical investigation would likely show that while the C3 and C6 positions are electronically activated, the significant steric hindrance from the adjacent isobutyl group would raise the activation energy for substitution at these sites. Consequently, substitution at the less sterically hindered C4 and C5 positions would likely be kinetically favored.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, including the conformational flexibility of this compound. This technique models the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of the accessible conformations and the transitions between them. The conformational landscape of this compound is primarily dictated by the rotation around the single bonds connecting the isobutyl groups to the benzene ring.

The two bulky isobutyl groups, positioned ortho to each other, introduce significant steric hindrance, which restricts the free rotation around the aryl-alkyl bonds. This steric clash governs the relative orientation of the isobutyl groups with respect to the plane of the benzene ring and with respect to each other. MD simulations can elucidate the preferred dihedral angles and the energy barriers associated with the interconversion between different rotational isomers (rotamers).

Research findings from computational studies on similar alkylbenzenes suggest that the isobutyl groups are likely to adopt staggered conformations to minimize non-bonded interactions. In the case of this compound, the simulations would likely reveal a dynamic equilibrium between several low-energy conformers. The fluxionality arises from the continuous, thermally-driven rotations around the C-C bonds, leading to a variety of spatial arrangements of the isobutyl substituents.

The key parameters obtained from MD simulations include the potential energy surface of the molecule as a function of its dihedral angles, the relative populations of different conformers at a given temperature, and the rates of conformational transitions. By analyzing the trajectory of the atoms over the simulation time, it is possible to identify the most stable conformations and the transition states connecting them.

Below is a hypothetical data table summarizing potential results from a molecular dynamics simulation of this compound, illustrating the types of findings such a study would yield.

Conformational StateDihedral Angle (τ1, τ2)Relative Population (%)Interconversion Energy Barrier (kJ/mol)
Anti-parallel~180°, ~180°4515.2
Gauche (syn-clinal)~60°, ~60°3012.5
Orthogonal~90°, ~180°2018.0
Eclipsed (syn-periplanar)~0°, ~180°525.0

This table is illustrative and based on expected conformational behavior. The dihedral angles (τ1, τ2) represent the rotation of the two isobutyl groups relative to the benzene ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Hydrocarbons

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. acs.org For hydrocarbons like this compound, QSPR models can predict a wide range of properties, such as boiling point, viscosity, density, and refractive index, without the need for experimental measurements. acs.orgresearchgate.net

The development of a QSPR model involves several key steps. First, a dataset of molecules with known experimental property values is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, including:

Constitutional descriptors: Information about the molecular formula, such as molecular weight and atom counts. acs.org

Topological descriptors: Characterize the connectivity of atoms in the molecule. acs.org

Geometrical descriptors: Describe the three-dimensional arrangement of the atoms. acs.org

Electrostatic descriptors: Relate to the charge distribution within the molecule. acs.org

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties. acs.orgresearchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks are employed to build a mathematical model that relates a selection of these descriptors to the property of interest. acs.orgresearchgate.net The predictive power of the resulting model is then evaluated using statistical validation techniques.

The following interactive data table provides an example of the types of molecular descriptors that would be used in a QSPR study of this compound and related hydrocarbons to predict a property like the normal boiling point.

CompoundMolecular Weight ( g/mol )Wiener IndexMolar RefractivityPredicted Boiling Point (°C)
Toluene (B28343)92.144231.08110.6
Ethylbenzene106.177535.73136.2
Isopropylbenzene120.1911740.38152.4
Isobutylbenzene (B155976)134.2218645.03172.8
1,2-Dimethylbenzene106.176935.95144.4
This compound 190.33 588 63.63 235.1

This table contains both actual and illustrative predicted data for comparison purposes.

QSPR models are valuable tools in chemical engineering and materials science for screening large numbers of compounds, optimizing chemical processes, and designing molecules with desired properties. acs.org

Chemical Reactivity and Transformation of 1,2 Bis 2 Methylpropyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comyoutube.com For 1,2-bis(2-methylpropyl)benzene, the two isobutyl groups are alkyl substituents, which are known to be activating groups and ortho, para-directors. masterorganicchemistry.comyoutube.com This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. However, the specific substitution pattern of 1,2-diisobutylbenzene introduces significant steric hindrance, which plays a crucial role in determining the reaction's outcome.

Halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst like FeCl₃ or FeBr₃) and nitration (with a mixture of HNO₃ and H₂SO₄) are common EAS reactions. zeolyst.comwikipedia.org The isobutyl groups in this compound activate the ring towards these reactions. The directing effects of the two ortho groups are additive. The positions ortho to one isobutyl group are C3 and C6, while the para position is C4. The positions ortho to the second isobutyl group are C6 and C3, and its para position is C5.

Therefore, the most electronically activated positions are C3, C4, C5, and C6. However, the bulky isobutyl groups at C1 and C2 sterically hinder the adjacent C3 and C6 positions. This steric hindrance significantly impedes the approach of the electrophile to these sites. Consequently, substitution is most likely to occur at the less hindered C4 and C5 positions. Nitration of similarly bulky ortho-dialkylbenzenes, like o-di-tert-butylbenzene, often shows a preference for the less hindered positions. For instance, the nitration of toluene (B28343), which has a less bulky methyl group, yields a mixture of ortho and para products, but the nitration of the more sterically hindered tert-butylbenzene (B1681246) results in a much higher proportion of the para product. wikipedia.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Product(s) Rationale
Nitration HNO₃, H₂SO₄ 4,5-Dinitro-1,2-bis(2-methylpropyl)benzene and mono-nitro products at positions 4 and 5 The isobutyl groups are activating, ortho, para-directors. The C4 and C5 positions are the most accessible for substitution due to reduced steric hindrance compared to C3 and C6.
Bromination Br₂, FeBr₃ 4-Bromo-1,2-bis(2-methylpropyl)benzene and 4,5-Dibromo-1,2-bis(2-methylpropyl)benzene Similar to nitration, the reaction favors the less sterically hindered positions. Monosubstitution is common, but disubstitution can occur.

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. researchgate.netstackexchange.com Alkylation involves an alkyl halide and a Lewis acid, while acylation uses an acyl halide or anhydride (B1165640) with a Lewis acid. youtube.comstackexchange.com

The two electron-donating isobutyl groups on this compound make the aromatic ring highly nucleophilic and thus activated towards further alkylation. However, a significant challenge in the Friedel-Crafts alkylation of this compound is the severe steric hindrance imposed by the existing bulky isobutyl groups. This steric crowding around the aromatic ring makes it very difficult for another alkyl group to be introduced. While alkyl groups are activating, steric hindrance can often be the overriding factor, preventing or significantly slowing down further reaction. acs.org

Friedel-Crafts acylation faces a similar steric challenge. Furthermore, once an acyl group is added to the ring, it acts as a deactivating group, making subsequent substitutions less favorable. stackexchange.com Given the steric environment of this compound, both Friedel-Crafts alkylation and acylation on the aromatic ring are expected to be exceptionally difficult and likely to proceed with very low yields, if at all.

Hydrogenation and Dehydrogenation Studies

The aromatic ring of this compound can be saturated through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum, palladium, or rhodium, often supported on carbon. chegg.com The reaction converts the aromatic ring into a cyclohexane (B81311) ring. For this compound, hydrogenation would yield 1,2-bis(2-methylpropyl)cyclohexane. The reaction is analogous to the hydrogenation of o-xylene, which produces 1,2-dimethylcyclohexane. chegg.com Due to the presence of multiple stereocenters in the product, a mixture of stereoisomers is expected.

Dehydrogenation, the reverse reaction, can be achieved by heating the corresponding cyclohexane derivative with a catalyst like palladium on alumina, which removes hydrogen and restores the aromatic ring. google.com

Table 2: Hydrogenation of this compound

Reactant Conditions Product
This compound H₂, Rh-C or Pt catalyst, high pressure 1,2-Bis(2-methylpropyl)cyclohexane (mixture of stereoisomers)

Oxidation Pathways of Alkyl Side Chains

The alkyl side chains of this compound are susceptible to oxidation under strong oxidizing conditions. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). studymind.co.ukorgoreview.comgoogle.com The isobutyl groups, -CH₂CH(CH₃)₂, each have two benzylic hydrogens, making them reactive towards oxidation.

Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium will oxidize both isobutyl side chains to carboxylic acid groups (-COOH). google.com The rest of the alkyl chain is cleaved off in the process. This reaction would convert this compound into 1,2-benzenedicarboxylic acid, commonly known as phthalic acid. This transformation is a powerful synthetic tool as it converts ortho-para directing alkyl groups into meta-directing carboxylic acid groups. google.com

Isomerization Studies of Diisobutylbenzene (e.g., ortho- to meta- or para-isomerization)

The isomers of dialkylbenzenes can be interconverted under certain catalytic conditions, typically involving strong acids. The isomerization of diisobutylbenzene can proceed from the ortho isomer to the thermodynamically more stable meta and para isomers. These reactions are generally catalyzed by solid acids like silica-alumina or zeolites at elevated temperatures. chegg.com

Two primary mechanisms are proposed for the acid-catalyzed isomerization of dialkylbenzenes: chegg.comorgoreview.com

Intramolecular 1,2-shift: This involves the migration of an alkyl group to an adjacent position on the ring via a carbonium ion intermediate.

Intermolecular transalkylation: This pathway involves the transfer of an alkyl group from one molecule to another, leading to a mixture of benzene, monoalkylbenzenes, and other polyalkylbenzenes, which eventually equilibrates to a mixture of isomers. Transalkylation tends to be the dominant mechanism at lower temperatures (below 200°C), while intramolecular shifts become more significant at higher temperatures. orgoreview.com

Reactions of the Isobutyl Moieties (e.g., halogenation of alkyl carbons)

While the aromatic ring undergoes electrophilic substitution, the alkyl side chains can react via a free-radical mechanism, particularly at the benzylic position. libretexts.org Free-radical halogenation occurs under different conditions than aromatic halogenation, typically requiring UV light or a radical initiator like N-bromosuccinimide (NBS). libretexts.org

The benzylic C-H bonds in the isobutyl groups are weaker than other C-H bonds in the side chain because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org When this compound is treated with NBS in the presence of light or a peroxide initiator, selective bromination will occur at the benzylic position of one or both isobutyl groups.

The reaction proceeds through the following steps:

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂) to form bromine radicals. libretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with another molecule of the bromine source to form the benzylic bromide and a new bromine radical. libretexts.org

Termination: Combination of any two radical species. researchgate.net

The primary product of monobromination would be 1-(1-bromo-2-methylpropyl)-2-(2-methylpropyl)benzene. These benzylic halides are valuable synthetic intermediates, readily undergoing nucleophilic substitution and elimination reactions. libretexts.org

Advanced Applications of 1,2 Bis 2 Methylpropyl Benzene in Research

As a Specialty Solvent in Organic Synthesis and Industrial Processes

Table 1: Physicochemical Properties of Selected Aromatic Solvents

CompoundMolecular FormulaBoiling Point (°C)
Toluene (B28343)C₇H₈110.6
o-XyleneC₈H₁₀144.4
1,2-DibutylbenzeneC₁₄H₂₂Not specified
1,4-DiisopropylbenzeneC₁₂H₁₈Not specified

As a Precursor for Advanced Materials (e.g., monomers for sterically hindered polymers, liquid crystals, or conductive materials)

Detailed research on the use of 1,2-Bis(2-methylpropyl)benzene as a direct precursor for advanced materials is not prominently featured in the available literature. The synthesis of polymers and liquid crystals often involves monomers with specific functional groups and molecular geometries. google.comtandfonline.comcore.ac.uksemanticscholar.orgresearchgate.nettcichemicals.comuh.edulibretexts.orgmdpi.com

Polymers: The synthesis of polymers from sterically hindered monomers is an area of active research, as the steric bulk can impart unique properties to the resulting polymer. google.comresearchgate.netacs.orgacs.org For instance, polymers can be synthesized from functionalized norbornene monomers bearing sterically hindered phenols. researchgate.net The polymerization of vinyl derivatives is a common method for creating various polymers. google.comgoogle.comnih.gov However, there are no specific examples in the literature of this compound being functionalized into a monomer for the synthesis of sterically hindered polymers.

Liquid Crystals: The molecular structure of a compound, including the substitution pattern on a benzene (B151609) ring, is a critical factor in determining its liquid crystalline properties. google.comtandfonline.comcore.ac.uksemanticscholar.orgresearchgate.nettcichemicals.comuh.edulibretexts.orgmdpi.com Derivatives of 1,3-disubstituted and 1,4-disubstituted benzenes are commonly used as core units in liquid crystal molecules. tandfonline.comcore.ac.uksemanticscholar.org While research exists on liquid crystals derived from other disubstituted benzenes, there is no specific mention of liquid crystals being synthesized from a this compound core.

Conductive Materials: The development of conductive materials is a significant area of materials science. However, no information was found regarding the use of this compound as a precursor for such materials.

As a Model Compound for Studies of Steric Effects in Organic Reactions

The steric hindrance provided by bulky substituents on a benzene ring can significantly influence the rate and selectivity of organic reactions. cdnsciencepub.comresearchgate.netorganic-chemistry.orgnumberanalytics.com The ortho-positioning of the two isobutyl groups in this compound would be expected to create significant steric crowding around the aromatic ring and the benzylic positions.

While the general principles of steric effects in the reactions of dialkylbenzenes and other substituted aromatic compounds are well-documented, specific studies that utilize this compound as a model compound to probe these effects are not available in the reviewed literature. cdnsciencepub.comresearchgate.net Research in this area has been conducted on other dialkylbenzenes, such as ortho-xylene, tetralin, and indan, to understand their phototransposition reactions. cdnsciencepub.com

Role in Fundamental Research on Aromatic Hydrocarbon Chemistry

Fundamental research in aromatic hydrocarbon chemistry encompasses a wide range of topics, including the synthesis, reactivity, and structural analysis of polysubstituted benzenes. fiveable.meucalgary.caresearchgate.netschoolwires.netlibretexts.org The synthesis of polysubstituted benzenes often requires careful consideration of the directing effects of existing substituents. fiveable.melibretexts.org

While there is extensive literature on the chemistry of benzene and its derivatives in general, specific fundamental research focusing on the unique chemical properties and reactivity of this compound is not apparent in the search results. The synthesis of related compounds, such as m-diisobutylbenzene, has been discussed in the context of comparing different synthetic methods like Friedel-Crafts alkylation and Kumada coupling. bartleby.comchegg.com However, similar detailed studies for the 1,2-isomer were not found.

Environmental Chemistry of 1,2 Bis 2 Methylpropyl Benzene

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 1,2-Bis(2-methylpropyl)benzene, the primary abiotic degradation pathways are photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. In the atmosphere, this compound is expected to undergo indirect photolysis, primarily through reactions with hydroxyl (•OH) radicals, which are naturally occurring and highly reactive species in the troposphere. The rate of this degradation is dependent on the concentration of these radicals and the intensity of solar radiation.

While direct photolysis (absorption of light by the molecule itself leading to its breakdown) is possible for aromatic compounds, the presence of alkyl substituents on the benzene (B151609) ring in this compound influences its absorption spectrum. The primary mechanism of atmospheric degradation for similar volatile organic compounds (VOCs) is reaction with hydroxyl radicals. This reaction typically involves the abstraction of a hydrogen atom from the alkyl side-chains or addition of the hydroxyl radical to the aromatic ring, initiating a series of oxidation reactions that ultimately lead to the formation of smaller, more oxygenated compounds and, eventually, carbon dioxide and water.

The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is on the order of hours to a few days, indicating it is not expected to persist for long periods in the atmosphere.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrocarbon structure of this compound, consisting of a stable benzene ring and saturated alkyl side chains, is resistant to hydrolysis. The carbon-carbon and carbon-hydrogen bonds are not susceptible to cleavage by water under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments. Its persistence in water will be primarily determined by other processes such as volatilization and biodegradation.

Biotic Degradation Mechanisms (e.g., microbial metabolism in soil and water)

Biotic degradation, particularly by microorganisms, is a key process in the removal of alkylbenzenes from soil and water environments. A diverse range of bacteria and fungi have been shown to degrade various aromatic hydrocarbons.

The microbial metabolism of this compound is expected to proceed through pathways similar to those observed for other dialkylbenzenes. The initial step in the aerobic degradation of such compounds is typically the oxidation of either the aromatic ring or one of the alkyl side chains.

Dioxygenase Attack on the Aromatic Ring: A common pathway involves the action of a dioxygenase enzyme, which incorporates two oxygen atoms into the benzene ring to form a cis-dihydrodiol. This is then dehydrogenated to a catechol derivative, which subsequently undergoes ring cleavage (either ortho or meta cleavage) by another dioxygenase. The resulting aliphatic acids are then further metabolized through central metabolic pathways like the Krebs cycle.

Monooxygenase Attack on the Alkyl Side Chain: Alternatively, a monooxygenase can hydroxylate one of the isobutyl side chains. This can lead to the formation of an alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. Subsequent degradation can proceed via β-oxidation of the alkyl chain, eventually leading to a catecholic intermediate and subsequent ring cleavage.

The rate of biodegradation can be influenced by several environmental factors, including the presence of a competent microbial population, oxygen availability, temperature, pH, and the presence of other nutrients. Under anaerobic conditions, the degradation of alkylbenzenes is also possible, though it generally proceeds at a much slower rate and involves different biochemical pathways. For instance, some denitrifying bacteria can degrade alkylbenzenes.

Environmental Fate and Transport in Various Media

The movement and distribution of this compound in the environment are influenced by its physicochemical properties. cdc.gov Fate and transport processes determine where a contaminant will go and how its concentration may change over time and distance from the source. cdc.gov

PropertyEstimated Value/CharacteristicImplication for Environmental Fate and Transport
Water Solubility LowTends to partition from water to sediment, soil organic matter, and biota.
Vapor Pressure ModerateWill volatilize from surface water and moist soil to the atmosphere.
Octanol-Water Partition Coefficient (Kow) HighIndicates a high potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Henry's Law Constant HighSuggests rapid volatilization from water to air.

In Air: Due to its moderate vapor pressure, this compound released to the environment is likely to be found in the atmosphere. Here, it will be subject to photolytic degradation. nih.gov Atmospheric transport can lead to its distribution over wide areas, but its relatively short atmospheric half-life limits long-range transport.

In Water: If released into water, this compound will have low solubility. A significant portion will likely volatilize to the atmosphere. The remainder will tend to adsorb to suspended solids and sediment due to its high octanol-water partition coefficient. Biodegradation will be the primary removal process in the aqueous phase.

In Soil: When released to soil, this compound is expected to have low mobility due to its strong adsorption to soil organic carbon. Volatilization from the soil surface can occur. In the subsurface, it will be subject to biodegradation, particularly in the presence of oxygen. Leaching to groundwater is expected to be limited unless the soil has very low organic content.

Methodologies for Environmental Monitoring and Detection (e.g., GC-MS analysis in environmental samples)

The detection and quantification of this compound in environmental samples such as air, water, and soil typically involve chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and effective method. mdpi.com

The general procedure for analyzing environmental samples for this compound includes:

Sample Collection:

Air: Air samples are collected by drawing a known volume of air through an adsorbent tube (e.g., containing Tenax®, charcoal, or other suitable sorbents).

Water: Water samples are collected in clean glass containers. To prevent biodegradation, samples may be preserved by acidification or cooling.

Soil/Sediment: Soil and sediment samples are collected in glass jars and are typically frozen to prevent volatile losses and microbial degradation.

Sample Preparation/Extraction:

Air: The trapped compounds are desorbed from the sorbent tube, either thermally (thermal desorption) or by solvent extraction (e.g., with carbon disulfide or dichloromethane). nih.gov

Water: For water samples, methods like purge-and-trap, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are used to isolate and concentrate the analyte from the water matrix.

Soil/Sediment: Soil and sediment samples are typically extracted using a suitable solvent in a Soxhlet apparatus or via sonication or accelerated solvent extraction (ASE).

Analysis by GC-MS:

The extracted sample is injected into a gas chromatograph, where the components of the mixture are separated based on their boiling points and affinity for the stationary phase of the GC column.

As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a mass spectrum that is a unique "fingerprint" of the compound.

By comparing the retention time from the GC and the mass spectrum from the MS with those of a known standard of this compound, the compound can be identified and quantified. researchgate.netnih.gov

The following table summarizes typical GC-MS parameters for the analysis of alkylbenzenes:

ParameterTypical Setting/Condition
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless or split injection, depending on the expected concentration
Carrier Gas Helium or Hydrogen
Oven Temperature Program A temperature gradient is used to ensure good separation of volatile compounds.
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Mode Full scan for identification or Selected Ion Monitoring (SIM) for higher sensitivity and quantification

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic methods for 1,2-bis(2-methylpropyl)benzene and related dialkylbenzenes often face challenges in terms of yield, selectivity, and atom economy. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

Key Research Questions:

Can novel catalytic systems, such as those based on earth-abundant metals, be developed for the direct and selective di-isobutylation of benzene (B151609)?

How can reaction conditions be optimized to minimize the formation of undesired isomers (meta and para) and poly-alkylation products? msu.edukoreascience.kr

Could flow chemistry approaches be employed to improve reaction control, enhance safety, and facilitate scalable production?

Are there enzymatic or biocatalytic routes that could offer a greener alternative to traditional chemical synthesis? nih.gov

Recent advances in the synthesis of related compounds, such as the high-yield, five-step method for preparing 1,2-dihydrocyclobutabenzene-3,6-dicarboxylic acid from crystalline intermediates, may offer inspiration for new synthetic designs. illinois.edu Similarly, methods developed for producing other disubstituted benzenes, like A,A'-dihydroxy-1,3-diisobutylbenzene, could potentially be adapted. google.com

Deeper Understanding of Conformational Dynamics and Steric Effects

The two bulky isobutyl groups in the ortho position of this compound create significant steric hindrance, which profoundly influences its three-dimensional structure and reactivity. cdnsciencepub.comfiveable.me A more profound comprehension of its conformational landscape is essential.

Key Research Questions:

What are the preferred conformations of this compound in the gas phase and in different solvents?

How do the rotational barriers of the isobutyl groups compare to those of less sterically hindered dialkylbenzenes?

Can advanced computational methods, in conjunction with experimental techniques like high-resolution spectroscopy, provide a detailed picture of the molecule's potential energy surface? nih.govresearchgate.net

How does the steric bulk of the isobutyl groups affect the geometry of the benzene ring and the bond lengths and angles within the molecule? numberanalytics.com

Studies on the conformational analysis of other substituted cyclic systems, such as cis-1,4-di-tert-butyl-cyclohexane, have revealed significant energetic penalties for certain conformations due to steric strain. upenn.eduscribd.com Similar detailed analyses for this compound would be highly valuable. The presence of bulky substituents can lead to distortions in molecular geometry to minimize these repulsive forces. numberanalytics.com

Investigation of Unexpected Reactivity Patterns

The significant steric hindrance in this compound can lead to unusual or unexpected chemical reactivity. cdnsciencepub.com Exploring these atypical reaction pathways could unveil novel chemical transformations.

Key Research Questions:

Does the steric crowding around the benzene ring lead to unexpected regioselectivity in electrophilic aromatic substitution reactions? masterorganicchemistry.com

Are there conditions under which the isobutyl groups themselves can participate in reactions, such as intramolecular cyclizations or rearrangements?

Can the compound exhibit "steric acceleration," where steric strain in the ground state is released in the transition state, leading to unexpectedly high reaction rates? cdnsciencepub.comresearchgate.net

How do the electronic effects of the two alkyl groups, combined with the steric hindrance, influence the reactivity of the aromatic ring towards different classes of reagents?

Research on other sterically hindered molecules has shown that they can exhibit surprising reactivity. acs.org For instance, the solvolysis of certain trialkylbenzyl chlorides showed unexpectedly high reactivity, which was attributed to steric acceleration. cdnsciencepub.comresearchgate.net

Development of Targeted Applications in Specific Chemical Fields

While specific applications for this compound are not yet well-established, its unique structural features suggest potential utility in several areas of chemistry.

Key Research Questions:

Could its bulky and hydrophobic nature make it a useful component in the design of new polymers, liquid crystals, or organic electronic materials? nih.govacs.org

Can it serve as a non-coordinating, sterically demanding solvent for specific chemical reactions?

Could it be a precursor for the synthesis of novel ligands for catalysis, where the steric bulk could be used to control the coordination environment around a metal center? sciencedaily.com

Might it find use as a building block in supramolecular chemistry, where its shape and size could direct the assembly of complex architectures? acs.orgresearchgate.net

The development of applications for bulky aromatic compounds is an active area of research. acs.orgucsb.edu For example, bulky catalysts have been used to achieve pinpoint functionalization on benzene rings for the synthesis of bioactive molecules. sciencedaily.com The unique properties of this compound make it a candidate for similar innovative applications.

Q & A

Q. What analytical methods are recommended for identifying and quantifying DIBP in complex environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the most robust method for detecting DIBP in soil extracts, plant tissues, or biological fluids. Key steps include:

  • Sample preparation via liquid-liquid extraction (e.g., diethyl ether/ethyl acetate mixtures) to isolate non-polar compounds .
  • Use of internal standards (e.g., deuterated phthalates) to correct for matrix effects and instrument variability .
  • Quantification via selected ion monitoring (SIM) for ions m/z 149 (phthalate fragment) and m/z 223 (DIBP-specific fragment) .

Q. What are the optimal synthetic routes for producing high-purity DIBP in laboratory settings?

DIBP is typically synthesized via esterification of phthalic anhydride with isobutanol under acid catalysis (e.g., sulfuric acid). Critical parameters include:

  • Molar ratio of 1:2 (phthalic anhydride:isobutanol) to maximize esterification efficiency .
  • Reaction temperature of 140–160°C with continuous azeotropic removal of water to shift equilibrium toward product formation .
  • Purification via vacuum distillation (boiling point ~327°C at 760 mmHg) to achieve >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicological data for DIBP across different model organisms?

Discrepancies in toxicity thresholds (e.g., Daphnia magna vs. algae) often arise from differences in metabolic pathways and exposure protocols. Methodological recommendations include:

  • Standardizing test conditions (e.g., OECD Guidelines 201/202) to ensure comparability .
  • Incorporating metabolite profiling (e.g., LC-MS/MS) to track DIBP degradation products like mono-isobutyl phthalate (MiBP), which exhibit higher toxicity .
  • Using probabilistic hazard assessment models to account for species sensitivity distributions .

Q. What experimental strategies mitigate DIBP’s interference in nanoparticle synthesis, particularly for gold nanoparticles (AuNPs)?

DIBP acts as both a reducing agent and stabilizer in AuNP synthesis but can introduce variability due to ester hydrolysis. Approaches to improve reproducibility:

  • Pre-treatment of DIBP with molecular sieves to remove trace water and prevent hydrolysis .
  • Optimization of reaction pH (8–10) to enhance reducing capacity while minimizing aggregation .
  • Characterization of AuNP size/distribution via dynamic light scattering (DLS) and TEM to correlate with DIBP concentration gradients .

Q. How can researchers model the environmental fate of DIBP in soil-plant systems, particularly in agricultural settings?

Integrate compartmental models with empirical data to predict DIBP mobility and bioaccumulation:

  • Measure soil adsorption coefficients (Kd) using batch equilibrium tests, accounting for organic carbon content .
  • Track phytoaccumulation in crops (e.g., Capsicum annuum) via radiolabeled <sup>14</sup>C-DIBP to assess translocation factors .
  • Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives in rhizosphere microbiomes .

Methodological Challenges in Toxicology and Stability Studies

Q. What in vitro assays are most suitable for evaluating DIBP’s reproductive toxicity in mammalian models?

Prioritize assays aligned with OECD/EPA guidelines:

  • Use the murine Leydig cell line (TM3) to assess testosterone suppression via ELISA, with IC50 values typically <100 μM .
  • Apply the embryonic stem cell test (EST) to quantify DIBP’s teratogenic potential by measuring differentiation inhibition .
  • Validate findings with in vivo studies using Sprague-Dawley rats, focusing on histopathological changes in gonads .

Q. How can photodegradation kinetics of DIBP in aquatic environments be accurately measured?

Simulate natural UV exposure using a solar simulator and quantify degradation via:

  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm to monitor parent compound decay .
  • Identification of photoproducts (e.g., phthalic acid) using high-resolution mass spectrometry (HRMS) .
  • Calculation of quantum yields (Φ) under varying pH and dissolved organic matter (DOM) conditions to model half-lives in surface waters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.